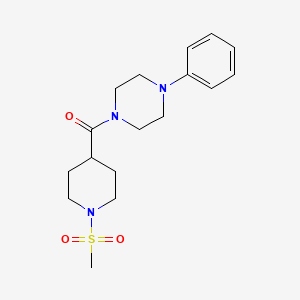
(1-(Methylsulfonyl)piperidin-4-yl)(4-phenylpiperazin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-(Methylsulfonyl)piperidin-4-yl)(4-phenylpiperazin-1-yl)methanone, commonly known as MPMP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic uses. MPMP is a unique molecule that has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations in laboratory experiments.
Mechanism of Action
The exact mechanism of action of MPMP is not fully understood, but it is believed to act on certain neurotransmitters in the brain, including serotonin and dopamine. MPMP has been shown to increase serotonin levels in the brain, which may contribute to its anxiolytic and antidepressant effects. Additionally, MPMP has been shown to reduce dopamine levels in the brain, which may contribute to its potential use in the treatment of addiction.
Biochemical and Physiological Effects:
MPMP has been shown to have various biochemical and physiological effects, including reducing anxiety levels, improving mood, and reducing drug-seeking behavior. Additionally, MPMP has been shown to have minimal side effects, which makes it a promising candidate for further research.
Advantages and Limitations for Lab Experiments
One of the advantages of using MPMP in laboratory experiments is its ability to produce consistent results. MPMP has been studied extensively, and its effects have been well-documented. Additionally, MPMP has minimal side effects, which makes it a safe and reliable compound for use in laboratory experiments. However, one of the limitations of using MPMP in laboratory experiments is its high cost, which may limit its accessibility to researchers.
Future Directions
There are several potential future directions for research on MPMP. One area of research could be the development of new synthesis methods that are more cost-effective and produce higher yields of MPMP. Additionally, further research could be conducted to explore the potential therapeutic uses of MPMP in the treatment of other mental health disorders, such as post-traumatic stress disorder and obsessive-compulsive disorder. Finally, more research could be conducted to explore the long-term effects of MPMP on the brain and body, as well as its potential interactions with other medications.
Conclusion:
In conclusion, MPMP is a unique chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic uses. MPMP has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations in laboratory experiments. Further research is needed to explore the potential future directions for MPMP and its potential use in the treatment of mental health disorders.
Synthesis Methods
MPMP can be synthesized through various methods, including the reaction of 4-phenylpiperazine with (1-(methylsulfonyl)piperidin-4-yl)methanone under certain conditions. Other methods involve the reaction of 4-phenylpiperazine with (1-(methylsulfonyl)piperidin-4-yl)chloride followed by the addition of sodium methoxide. These methods have been studied and optimized to produce high yields of MPMP.
Scientific Research Applications
MPMP has been studied for its potential therapeutic uses in various scientific research applications. It has been shown to have anxiolytic effects, which means it can reduce anxiety levels in individuals. MPMP has also been studied for its potential use in the treatment of depression, as it has been shown to have antidepressant effects. Additionally, MPMP has been studied for its potential use in the treatment of addiction, as it has been shown to reduce drug-seeking behavior in animal models.
properties
IUPAC Name |
(1-methylsulfonylpiperidin-4-yl)-(4-phenylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O3S/c1-24(22,23)20-9-7-15(8-10-20)17(21)19-13-11-18(12-14-19)16-5-3-2-4-6-16/h2-6,15H,7-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPGYIVRKFFRRSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)C(=O)N2CCN(CC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-(Methylsulfonyl)piperidin-4-yl)(4-phenylpiperazin-1-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-((2-chlorobenzyl)thio)-1-(pyridin-2-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2443784.png)

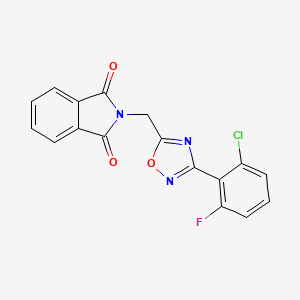
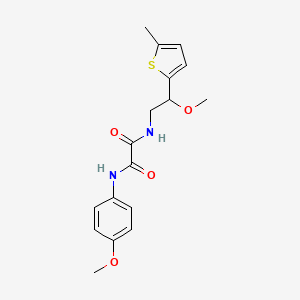
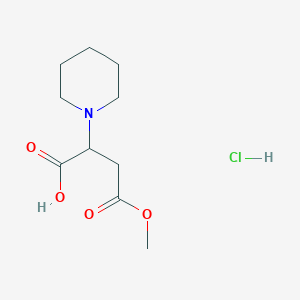
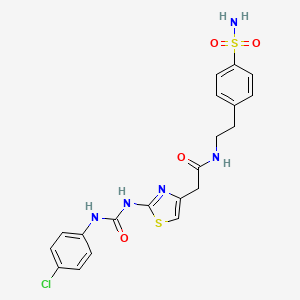
![2-((1,3-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)butanoic acid](/img/structure/B2443793.png)
![Ethyl 4-[(2-chloro-5-nitrophenyl)sulfonylamino]benzoate](/img/structure/B2443794.png)

![N-(3-chlorophenyl)-2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2443796.png)
![tert-Butyl 4-[(2-fluoro-4-nitrophenoxy)methyl]piperidine-1-carboxylate](/img/structure/B2443798.png)
![tert-butyl 4,5-dihydro-3H-spiro[1,4-benzoxazepine-2,4'-piperidine]-4-carboxylate](/img/structure/B2443800.png)
![1-(3-fluorophenyl)-3-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)urea](/img/structure/B2443803.png)
![methyl 2-[[(E)-2-cyano-3-(3-methoxy-4-pentoxyphenyl)prop-2-enoyl]amino]-4,5-dimethylthiophene-3-carboxylate](/img/structure/B2443806.png)